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Introduction

The persistence of latent HIV reservoirs in resting memory CD4+ T cells is the primary obstacle
to a cure for HIV/AIDS. Antiretroviral therapy (ART) effectively suppresses viral replication but
fails to eradicate these latent reservoirs. The "shock and kill" strategy aims to eliminate these
reservoirs by reactivating viral gene expression with Latency Reversing Agents (LRAS), making
the infected cells visible to the immune system for clearance. Tigliane derivatives, potent
activators of Protein Kinase C (PKC), have emerged as a promising class of LRAs. This
document provides detailed application notes and protocols for the use of Tigliane derivatives
in HIV latency activation studies.

A notable example of a tigliene derivative is EBC-46 (tigilanol tiglate), a compound derived from
the seeds of the blushwood tree (Fontainea picrosperma)[1]. EBC-46 and its synthetic analogs
have demonstrated exceptional potency in reactivating latent HIV[1][2]. Some analogs have
been shown to reverse latency in up to 90% of treated cells, a significant improvement over
previously studied LRAs like bryostatin, which activates around 20% of latent cells[1][2].

Mechanism of Action

Tigliane derivatives function as potent PKC agonists[3]. By mimicking the endogenous ligand
diacylglycerol (DAG), they bind to and activate PKC isoforms[3][4]. This activation triggers a
signaling cascade that ultimately leads to the activation of the transcription factor NF-kB[3][5].
Activated NF-kB translocates to the nucleus and binds to the HIV long terminal repeat (LTR),
initiating viral gene transcription and reversing latency|[3].
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Quantitative Data

The following tables summarize the quantitative data on the efficacy and cytotoxicity of various
Tigliane derivatives and related PKC activators in HIV latency reversal studies.

Table 1: Potency of Tigliane Derivatives and Analogs in Latency Reversal

Maximum
Compound Cell Model EC50 L Reference
Reactivation
Latently Infected -~
EBC-46 Analogs Cell Not specified Up to 90% [1][2]
ells
Gnidimacrin N
TZM-bl cells 0.14 nM Not specified [6]
(GM)
Stelleralide A TZM-bl cells 0.33nM Not specified [6]
Wikstroelide A TZM-bl cells 0.39 nM Not specified [6]
G. kraussiana
50% ethanolic TZM-bl cells 3.75 pg/mL Not specified [7]
extract
Table 2: Anti-HIV Activity and Cytotoxicity of Tigliane Derivatives
Compound Virus Strain  IC50 (uM) CC50 (pM) Cell Line Reference
Derivative 2 HIV-1 (NL4.3)  7.47 >40 MT-4 [8]
HIV-2 (ROD)  1.70 >40 MT-4 [8]
Derivative 8 HIV-1 (NL4.3) 3.30 >40 MT-4 [8]
HIV-2 (ROD) 1.10 >40 MT-4 [8]
Tigliane 4 HIV-1 0.0038 >0.164 MT4 [9]
Tigliane 6 HIV-1 0.0128 >0.164 MT4 [9]

Table 3: Synergistic Effects of PKC Activators with Other LRAs
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. Synergistic
PKC Activator Cell Model Effect Reference
Agent
) Panobinostat Primary CD4+ T Synergistic
Bryostatin-1 ) o [10]
(HDACI) cells reactivation
JQ1 (BET Primary CD4+ T Synergistic
Bryostatin-1 _Q_ ( y Y -g ) [10]
inhibitor) cells reactivation
) ) ) Strong
Indolactam V AR-42 (HDACI) Multiple cell lines o [11]
synergistic effect
TPPB AR-42 (HDACI) Multiple cell lines  Synergistic effect  [11]
Primary cells o
YSEO028 (DAG- JQ1 (BET Synergistic
o from HIV+ o [12]
lactone) inhibitor) S reactivation
individuals
Gnidimacrin Tofacitinib Latently infected Potentiated ]
(GM) (HDACI) patient PBMCs latency reversal

Experimental Protocols

1. In Vitro Latency Reversal Assay using J-Lat Cell Lines

This protocol describes the use of Jurkat-based T-cell lines (e.g., J-Lat 10.6) that harbor a

latent, full-length HIV provirus with a GFP reporter gene to quantify latency reversal[13].

Materials:

J-Lat 10.6 cells

Negative control (e.g., DMSO)

Tigliane derivative (e.g., EBC-46 analog)

Positive control (e.g., TNF-a, Prostratin)

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
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96-well cell culture plates
Flow cytometer
Phosphate-buffered saline (PBS)

Fixation buffer

Procedure:

Cell Culture: Maintain J-Lat 10.6 cells in supplemented RPMI-1640 medium at 37°C in a
humidified 5% CO2 incubator[13].

Cell Plating: Seed J-Lat 10.6 cells into a 96-well plate at a density of 2 x 10”5 cells/well in
100 pL of culture medium[13].

Compound Treatment: Prepare serial dilutions of the Tigliane derivative. Add 100 pL of the
diluted compound to the respective wells. Include positive and negative controls[13].

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours[13].

Flow Cytometry Analysis:

[¢]

Harvest cells by centrifugation.

Wash cells once with PBS.

[e]

o

Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.

[¢]

Wash cells again with PBS and resuspend in PBS for flow cytometry[13].

Data Acquisition: Acquire data on a flow cytometer, measuring GFP expression in at least
10,000 cells per sample[13].

Data Analysis: Gate on the live cell population and quantify the percentage of GFP-positive
cells to determine the level of HIV reactivation[13].

. Latency Reversal Assay in Primary CD4+ T Cells
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This protocol outlines the assessment of latency reversal in a more physiologically relevant
model using primary CD4+ T cells from HIV-infected, aviremic individuals[14].

Materials:

Peripheral blood mononuclear cells (PBMCs) from aviremic HIV-infected donors
e CDA4+ T cell isolation kit

e RPMI-1640 medium

» Tigliane derivative

» Positive control (e.g., Ingenol-3-angelate)

o Negative control (e.g., DMSO)

e 96-well round-bottom plates

o RNA extraction kit

e RT-gPCR reagents and instrument

Procedure:

o Cell Isolation: Isolate resting CD4+ T cells from donor PBMCs using a negative selection
kit[14].

o Cell Plating: Plate 20,000 resting CD4+ T cells per well in 100 uL of RPMI medium in a 96-
well round-bottom plate[14].

o Compound Treatment: Add the Tigliane derivative at the desired concentration. Include
positive and negative controls[14].

 Incubation: Incubate the plate at 37°C for 48 hours[14].

e RNA Quantification:
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o Transfer a small aliquot of the cell suspension to a PCR plate containing a reverse
transcription/pre-amplification master mix with HIV-1 Tat/Rev primers[14].

o Perform RT-PCR[14].

o Use the product for a subsequent gPCR reaction to quantify viral RNA transcripts[14].

» Data Analysis: Quantify the level of HIV-1 RNA to determine the extent of latency reversal.

Visualizations

Signaling Pathway of Tigliane-Induced HIV Latency Reversal
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Caption: Tigliane derivatives activate PKC, leading to NF-kB activation and HIV transcription.
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Experimental Workflow for In Vitro Latency Reversal Assay

Data Analysis

Experiment Setup
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Caption: Workflow for assessing HIV latency reversal using a reporter cell line.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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